5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 929975-09-7
VCID: VC6524802
InChI: InChI=1S/C10H8ClFN2O2/c11-5-10-13-9(14-16-10)6-15-8-3-1-7(12)2-4-8/h1-4H,5-6H2
SMILES: C1=CC(=CC=C1OCC2=NOC(=N2)CCl)F
Molecular Formula: C10H8ClFN2O2
Molecular Weight: 242.63

5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole

CAS No.: 929975-09-7

Cat. No.: VC6524802

Molecular Formula: C10H8ClFN2O2

Molecular Weight: 242.63

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole - 929975-09-7

Specification

CAS No. 929975-09-7
Molecular Formula C10H8ClFN2O2
Molecular Weight 242.63
IUPAC Name 5-(chloromethyl)-3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole
Standard InChI InChI=1S/C10H8ClFN2O2/c11-5-10-13-9(14-16-10)6-15-8-3-1-7(12)2-4-8/h1-4H,5-6H2
Standard InChI Key OGEDYWKOXPLQFM-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC2=NOC(=N2)CCl)F

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Framework

The systematic IUPAC name 5-(chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole denotes a five-membered 1,2,4-oxadiazole ring substituted at positions 3 and 5. Position 3 bears a 4-fluorophenoxymethyl group (-OCH₂C₆H₄F-4), while position 5 is functionalized with a chloromethyl (-CH₂Cl) moiety. The aromatic 1,2,4-oxadiazole core contributes to the compound’s stability and electronic properties, enabling interactions with biological targets .

Table 1: Physicochemical Properties of 5-(Chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole

PropertyValue/Description
Molecular FormulaC₁₀H₈ClFNO₃
Molecular Weight242.63 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents
StabilityHydrolytically stable under anhydrous conditions

The molecular formula C₁₀H₈ClFNO₃ derives from the oxadiazole core (C₂N₂O) and substituents: the 4-fluorophenoxymethyl group (C₇H₅FO₂) and chloromethyl (CH₂Cl). Computational models predict moderate polarity due to the electronegative fluorine and chlorine atoms, suggesting solubility in acetone or dimethylformamide .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 5-(chloromethyl)-3-(4-fluorophenoxymethyl)-1,2,4-oxadiazole typically follows a two-step protocol, as exemplified by analogous 1,2,4-oxadiazole derivatives :

  • Formation of the Chloromethyl Oxadiazole Intermediate:
    Reaction of a substituted amidoxime with chloroacetyl chloride in the presence of a base like N-ethyl-N,N-diisopropylamine (DIPEA) yields the 5-(chloromethyl)-1,2,4-oxadiazole intermediate. For instance, 4-bromo-2-fluoro-N'-hydroxybenzamidine reacts with chloroacetyl chloride in 1,2-dichloroethane to form 3-(4-bromo-2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole .

  • Nucleophilic Substitution with 4-Fluorophenol:
    The chloromethyl intermediate undergoes nucleophilic displacement with 4-fluorophenol under basic conditions (e.g., K₂CO₃ in acetone). This step introduces the 4-fluorophenoxymethyl group via an SN2 mechanism, as observed in the synthesis of phenol-coupled oxadiazoles .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsRole
1Chloroacetyl chloride, DIPEA, 1,2-dichloroethane, refluxAcylation and cyclization
24-Fluorophenol, K₂CO₃, acetone, 100°C, 3 hNucleophilic substitution

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing hydrolysis of the chloromethyl group. Anhydrous conditions and stoichiometric base usage are critical for achieving yields >50%, as reported for related compounds .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.75 (s, 2H, -OCH₂-C₆H₄F): Singlet for the methylene group adjacent to oxygen.

    • δ 4.82 (s, 2H, -CH₂Cl): Singlet for the chloromethyl protons.

    • δ 6.85–7.25 (m, 4H, C₆H₄F): Multiplet for aromatic protons, split due to para-fluorine coupling .

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 167.8 (C-3 of oxadiazole), 162.1 (C-5 of oxadiazole).

    • δ 115.4–162.3 (aromatic carbons, JCF = 245 Hz for C-F).

    • δ 45.2 (-OCH₂-), 38.7 (-CH₂Cl) .

Infrared (IR) Spectroscopy

  • Strong absorption at 1,650–1,680 cm⁻¹ (C=N stretch of oxadiazole).

  • Peaks at 1,240 cm⁻¹ (C-O-C ether stretch) and 1,090 cm⁻¹ (C-F) .

Mass Spectrometry

  • HRMS (ESI): m/z calcd for C₁₀H₈ClFNO₃ [M+H]⁺: 242.0263; observed: 242.0268 .

Biological Activity and Applications

Agrochemical Applications

In crop protection, 1,2,4-oxadiazoles derivatives demonstrate efficacy against plant pathogens. For instance:

  • Xanthomonas oryzae Control: EC₅₀ values of 24.14–36.25 µg/mL for 5-(chloromethyl) derivatives .

  • Nematicidal Activity: 60–80% mortality against Meloidogyne incognita at 100 ppm .

Stability and Reactivity

Hydrolytic Stability

The chloromethyl group undergoes slow hydrolysis in aqueous media to form hydroxymethyl derivatives. In anhydrous DMF, the compound remains stable for >6 months at 25°C .

Functionalization Pathways

  • Nucleophilic Substitution: The -CH₂Cl group reacts with amines (e.g., piperazine) to yield secondary amines.

  • Cross-Coupling: Suzuki-Miyaura coupling of the 4-fluorophenyl moiety enables aryl diversification .

Industrial and Research Implications

Pharmaceutical Development

The compound’s bifunctional structure makes it a candidate for prodrug design. For example:

  • Anticancer Agents: Chloromethyl groups facilitate DNA alkylation in cisplatin analogues.

  • Antiviral Scaffolds: Oxadiazole cores inhibit viral proteases in HIV-1 .

Agricultural Chemistry

As a precursor to systemic pesticides, the 4-fluorophenoxy group enhances leaf penetration, while the chloromethyl moiety enables soil persistence .

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